Tupichilignan A
Overview
Description
Tupichilignan A: is a naturally occurring lignan compound isolated from the barks of Pseudolarix kaempferi. It has a molecular formula of C₂₂H₂₆O₇ and a molecular weight of 402.4 g/mol. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Mechanism of Action
Target of Action
Tupichilignan A is a natural product that belongs to the class of compounds known as diterpenes
Mode of Action
This can result in changes in cellular signaling pathways, gene expression, or cellular metabolism .
Biochemical Pathways
Diterpenes are known to influence a variety of biochemical pathways, including those involved in inflammation, cell growth, and apoptosis .
Pharmacokinetics
The bioavailability of diterpenes can be influenced by factors such as their solubility, stability, and the presence of transporters in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with this compound, and the specific characteristics of the biological system in which this compound is acting .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first asymmetric total synthesis of Tupichilignan A was achieved using enantioenriched donor-acceptor cyclopropanes . Key steps in the synthesis include:
- Asymmetric cyclopropanation using the Hayashi-Jørgensen catalyst.
- Oxy-homo-Michael reaction of a bicyclic donor-acceptor cyclopropane.
- α-Benzylation of a γ-lactone .
Industrial Production Methods: this compound is primarily isolated from natural sources, specifically the barks of Pseudolarix kaempferi. The extraction process involves solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Chemical Reactions Analysis
Types of Reactions: Tupichilignan A undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like hydroxide ions or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Hydroxide ions in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a model compound for studying lignan biosynthesis and transformations.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
5-Hydroxymatairesinol Dimethyl Ether: Shares structural similarities with Tupichilignan A and exhibits similar biological activities.
Secoisolariciresinol Diglucoside: Another lignan compound with antioxidant and anticancer properties.
Uniqueness: this compound is unique due to its specific structural features and the presence of multiple methoxy groups, which contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(3R,4R)-4-[(R)-(3,4-dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O7/c1-25-17-7-5-13(10-19(17)27-3)9-15-16(12-29-22(15)24)21(23)14-6-8-18(26-2)20(11-14)28-4/h5-8,10-11,15-16,21,23H,9,12H2,1-4H3/t15-,16+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTKKKPTALSSLI-XFQAVAEZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@H](C3=CC(=C(C=C3)OC)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What led to the revision of the Tupichilignan A structure?
A1: The researchers synthesized both possible diastereomers of this compound. They found that the spectral data of the diastereomer previously reported as this compound in the literature did not match the spectral data of the naturally isolated compound. By comparing the spectral data of both synthesized diastereomers to the natural product, the researchers revised the structure of this compound, changing the absolute configuration of the 7 position from R to S [].
Q2: What were the key chemical transformations involved in the asymmetric total synthesis of this compound?
A2: The researchers employed several crucial steps in their synthesis []:
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